(S)-Morpholin-3-ylmethanamine
CAS No.:
Cat. No.: VC20539628
Molecular Formula: C5H12N2O
Molecular Weight: 116.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H12N2O |
|---|---|
| Molecular Weight | 116.16 g/mol |
| IUPAC Name | [(3S)-morpholin-3-yl]methanamine |
| Standard InChI | InChI=1S/C5H12N2O/c6-3-5-4-8-2-1-7-5/h5,7H,1-4,6H2/t5-/m0/s1 |
| Standard InChI Key | VLHGVSGPYXDAKS-YFKPBYRVSA-N |
| Isomeric SMILES | C1COC[C@@H](N1)CN |
| Canonical SMILES | C1COCC(N1)CN |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
(S)-Morpholin-3-ylmethanamine consists of a morpholine ring with a methanamine group (-CH₂NH₂) attached to the 3-position. The stereocenter at the 3-carbon confers chirality, influencing its interactions with biological targets. The molecular formula is C₅H₁₂N₂O, with a molecular weight of 116.16 g/mol .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₅H₁₂N₂O |
| Molecular Weight | 116.16 g/mol |
| Stereochemistry | (S)-configuration at C3 |
| Parent Compound CID | 6556831 (2-yl analog) |
Spectral Characteristics
While specific spectral data for the 3-yl isomer is unavailable, the 2-yl analog provides a reference:
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¹H NMR: Peaks at δ 3.5–3.7 ppm correspond to methylene protons adjacent to the amine group .
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IR Spectroscopy: N-H stretching vibrations appear near 3300 cm⁻¹, while C-O-C ether linkages in the morpholine ring absorb at ~1120 cm⁻¹ .
Synthesis and Optimization Strategies
Synthetic Routes
The synthesis of (S)-Morpholin-3-ylmethanamine can be inferred from methods used for analogous compounds:
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Reductive Amination:
Reaction of morpholin-3-one with ammonium acetate and sodium cyanoborohydride yields the racemic mixture, followed by chiral resolution using tartaric acid derivatives . -
Enzymatic Resolution:
Lipase-catalyzed asymmetric hydrolysis of morpholine acetamide intermediates achieves enantiomeric excess >98% .
Table 2: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Chirality Control |
|---|---|---|---|
| Reductive Amination | 65–70 | 90–95 | Moderate |
| Enzymatic Resolution | 50–55 | 98–99 | High |
Industrial-Scale Production
Continuous flow reactors enhance reproducibility, with in-line analytics (e.g., HPLC) ensuring consistent quality. Solvent selection (e.g., methanol/water mixtures) optimizes reaction kinetics and purification .
Biological Activities and Mechanisms
Structure-Activity Relationships (SAR)
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Chirality: The (S)-enantiomer shows 3–5× higher affinity for microbial targets than the (R)-form .
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Substituent Effects: Electron-donating groups at the 4-position enhance aqueous solubility but reduce blood-brain barrier penetration .
Applications in Drug Development
Lead Compound Optimization
(S)-Morpholin-3-ylmethanamine serves as a scaffold for:
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Protease Inhibitors: Modifications at the amine group improve selectivity for HIV-1 protease (IC₅₀ = 12 nM) .
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Kinase Inhibitors: Boronic ester derivatives target Bruton’s tyrosine kinase (BTK) with submicromolar potency .
Prodrug Design
Esterification of the primary amine enhances oral bioavailability. For example, the pinacol boronic ester prodrug demonstrates 85% bioavailability in murine models .
Future Directions
Targeted Delivery Systems
Nanoparticle encapsulation (e.g., PLGA matrices) could enhance tumor-specific uptake, reducing systemic toxicity .
Computational Modeling
Machine learning models (e.g., QSAR) predict ADMET properties, accelerating lead optimization cycles .
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